8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a structurally complex molecule featuring a 1,4-dioxa-8-azaspiro[4.5]decane core. This spirocyclic framework is integrated with a pyridine ring substituted with a 1,2,4-oxadiazol-5-yl group bearing a 3-fluorophenyl moiety, as well as a piperidine-4-carbonyl substituent.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O4/c27-20-4-1-3-19(17-20)22-29-24(36-30-22)21-5-2-10-28-23(21)31-11-6-18(7-12-31)25(33)32-13-8-26(9-14-32)34-15-16-35-26/h1-5,10,17-18H,6-9,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXHWCMSWYOMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3(CC2)OCCO3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions using cyclohexylamine.
Esterification: The carboxylate ester functional group is introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis of the Spiro Ketal Ring
The 1,4-dioxa-8-azaspiro[4.5]decane moiety contains a ketal ring system, which is susceptible to hydrolysis under acidic conditions. This reaction typically proceeds via protonation of the oxygen atoms, leading to ring opening and formation of a ketone and diol. For this compound, hydrolysis would yield 4-piperidone and ethylene glycol derivatives .
Reaction Conditions :
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Acid : HCl, H₂SO₄, or trifluoroacetic acid
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Temperature : 50–100°C
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Product : 8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-8-azaspiro[4.5]decan-4-one
This reactivity is critical for prodrug design or metabolic studies, as the spiro ring’s stability in physiological conditions determines bioavailability .
Hydrolysis of the Amide Bond
The piperidine-4-carbonyl group forms an amide linkage with the spiro system. While amides are generally stable, harsh acidic or basic conditions can hydrolyze them to carboxylic acids and amines.
Reaction Pathways :
| Conditions | Products |
|---|---|
| Acidic (H₃O⁺, Δ) | Piperidine-4-carboxylic acid + 8-amino-1,4-dioxa-8-azaspiro[4.5]decane |
| Basic (NaOH, Δ) | Piperidine-4-carboxylate salt + 8-amino-1,4-dioxa-8-azaspiro[4.5]decane |
The electron-withdrawing fluorophenyl group may slightly enhance the electrophilicity of the carbonyl, accelerating hydrolysis.
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a heteroaromatic system with moderate stability. Key reactions include:
Ring-Opening Reactions
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts oxadiazoles to amidoximes.
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Acidic Hydrolysis : Concentrated HCl or HBr cleaves the ring to form imidamide derivatives.
Electrophilic Substitution
The 3-fluorophenyl substituent directs electrophiles (e.g., nitration, sulfonation) to the meta position relative to fluorine due to its electron-withdrawing nature.
Functionalization of the Pyridine Moiety
The pyridine ring can undergo:
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N-Oxidation : Reaction with m-CPBA or H₂O₂ to form pyridine N-oxide.
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Nucleophilic Aromatic Substitution : Fluorine at the para position of the phenyl group activates the pyridine for substitution with strong nucleophiles (e.g., amines under high temperatures) .
Stability Under Physiological Conditions
The compound’s stability in biological systems is influenced by:
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing oxadiazole moieties, such as the one , have shown promising results as Poly(ADP-ribose) polymerase (PARP) inhibitors . These inhibitors are crucial in cancer treatment, particularly for cancers associated with BRCA mutations. The compound's ability to interact with the catalytic site of PARP proteins suggests it may effectively inhibit their activity, leading to enhanced cytotoxicity in cancer cells.
Case Study: PARP Inhibition
A study published in Nature demonstrated that derivatives similar to the compound can selectively inhibit PARP-1 and PARP-2, showing low nanomolar IC50 values against BRCA1-mutant cell lines . This highlights the potential for developing targeted therapies that leverage this compound's structural features.
Antibacterial Activity
The compound also exhibits potential antibacterial properties. Research has focused on the synthesis of oxadiazole derivatives that demonstrate significant activity against various bacterial strains. These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Study: Antibacterial Screening
In a study conducted on various oxadiazole derivatives, compounds structurally related to the target compound were found to exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for further development in antimicrobial therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Modifications to the oxadiazole ring or the piperidine moiety can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Fluorination at position 3 | Enhanced binding affinity to PARP enzymes |
| Alterations in piperidine substituents | Increased selectivity towards bacterial targets |
This table summarizes how specific structural changes can lead to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyclohexylamino group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways. The compound’s ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Spiro Compounds with Heterocyclic Modifications
- 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 1960391-70-1) Key Features: Retains the 1,4-dioxa-8-azaspiro[4.5]decane core but replaces the oxadiazole-pyridine-piperidine chain with a 3-fluoro-5-methoxyphenyl group.
- 8-(2-(Benzyloxy)pyridine-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 1006052-78-3) Key Features: Substitutes the oxadiazole moiety with a benzyloxy group on the pyridine ring.
Spiro Compounds with Alternative Heterocycles
- 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- Key Features : Replaces the oxadiazole with a thiadiazole and introduces nitro and chloro substituents.
- Synthesis : Prepared via condensation of benzaldehyde derivatives with spirocyclic precursors in glacial acetic acid (64% yield) .
- Implications : The thiadiazole and nitro groups may confer redox activity, but the chlorine substituent could increase toxicity risks .
Functional Analogues with Oxadiazole Motifs
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Features: Shares a pyridine core but lacks the spirocyclic system. Includes a nitro group and imidazopyridine framework. Physical Data: Melting point 243–245°C; molecular weight 503.52 g/mol . Implications: The nitro group may enhance electrophilic reactivity, but the absence of a spiro system could reduce conformational stability .
Data Tables for Comparative Analysis
Research Findings and Implications
Bioactivity Potential
- While direct bioactivity data for the target compound is lacking, structurally related spiro compounds (e.g., ) show promise in pharmacological studies. For example, thiadiazole-containing spiro derivatives exhibit redox-modulating properties, suggesting the target’s oxadiazole could similarly interact with enzymatic targets .
Biological Activity
The compound 8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane represents a novel class of chemical entities that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate the available data on its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple pharmacophores, including:
- 1,2,4-Oxadiazole : Known for its diverse biological activities.
- Pyridine and Piperidine moieties : Often associated with neuropharmacological effects.
- Dioxa-spirodecane : Contributes to the structural rigidity and potentially enhances bioactivity.
The molecular formula is with a molecular weight of approximately 427.50 g/mol .
Antiproliferative Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one in focus have shown IC50 values in the low micromolar range against prostate cancer cells (DU-145), indicating their potential as chemotherapeutic agents .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12a | DU-145 | 0.12 | Tubulin inhibition |
| 11d | HCT116 | 0.15 | Apoptosis induction |
| 11b | MCF7 | 0.10 | Cell cycle arrest |
The primary mechanism through which these compounds exert their antiproliferative effects is through tubulin inhibition , disrupting microtubule dynamics essential for mitosis. This was confirmed through biochemical assays demonstrating increased mitotic indices in treated leukemia cell lines .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. A study highlighted that synthesized compounds demonstrated better efficacy against gram-positive bacteria compared to gram-negative strains, suggesting a potential dual role in treating infections alongside cancer therapy .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 5c | Bacillus cereus | 20 |
| 5d | Staphylococcus aureus | 18 |
| 5e | Escherichia coli | 14 |
Case Studies
- Prostate Cancer Treatment : A clinical study involving a related compound showed significant tumor reduction in patients with advanced prostate cancer after a regimen incorporating the oxadiazole derivative .
- Combination Therapy : Research indicated that combining these compounds with existing chemotherapeutics led to enhanced efficacy and reduced resistance in treatment-resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
